molecular formula C40H56O8 B12857013 Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate

Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate

Cat. No.: B12857013
M. Wt: 664.9 g/mol
InChI Key: IQBFXFXXSOOEGW-UHFFFAOYSA-N
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Description

Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate is a complex organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate typically involves a multi-step process. The key steps include:

    Preparation of 11-(acryloyloxy)undecanol: This intermediate is synthesized by esterification of undecanol with acryloyl chloride in the presence of a base such as pyridine.

    Formation of the cyclohexane derivative: The 11-(acryloyloxy)undecanol is then reacted with cyclohexanecarbonyl chloride to form the corresponding ester.

    Coupling with phenyl 4-(hexyloxy)benzoate: The final step involves the coupling of the cyclohexane derivative with phenyl 4-(hexyloxy)benzoate using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The ester and ether groups can be oxidized under strong oxidative conditions.

    Reduction: The acrylate group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate has several scientific research applications, including:

    Polymer Chemistry: Used as a monomer in the synthesis of specialized polymers with unique mechanical and thermal properties.

    Biomedical Research: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles and nanoparticles.

    Material Science: Utilized in the development of advanced materials such as liquid crystals and photoresponsive materials.

    Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate is largely dependent on its application. For instance:

    In Polymer Chemistry: The acrylate group undergoes free radical polymerization to form long polymer chains.

    In Drug Delivery: The compound forms micelles that encapsulate drugs, enhancing their solubility and stability.

Comparison with Similar Compounds

Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate can be compared with similar compounds such as:

    Phenyl 4-(hexyloxy)benzoate: Lacks the acrylate and cyclohexane groups, resulting in different reactivity and applications.

    Cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate: Does not contain the acrylate group, limiting its use in polymerization reactions.

    11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl: Missing the benzoate group, affecting its overall stability and reactivity.

Biological Activity

Rel-4-(((1R,4R)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate is a complex organic compound that has garnered attention for its potential biological applications. This compound can be categorized under benzoate derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The purpose of this article is to explore the biological activity of this compound, supported by various research findings and data.

The molecular formula of this compound is C48H62O10C_{48}H_{62}O_{10}, with a molecular weight of 799 g/mol. The compound's structure includes multiple functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC48H62O10
Molecular Weight799 g/mol
Boiling Point836.3 ± 60.0 °C (Predicted)
Density1.093 ± 0.06 g/cm³ (Predicted)

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with specific cellular receptors or enzymes, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Properties : The presence of long-chain alkoxy groups may enhance membrane permeability, allowing the compound to exert antimicrobial effects against various pathogens.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzoate derivatives. For instance, compounds with similar structures have exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and others. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Case Study : A related benzoate derivative was tested against MCF-7 cells, showing an IC50 value of approximately 27.3 μM, indicating significant cytotoxicity .

Antimicrobial Activity

Research indicates that benzoate derivatives can possess broad-spectrum antimicrobial properties. For example, compounds similar to Rel-4 have been shown to inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli.

Data Table : Antimicrobial Activity Comparison

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Rel-4 derivativeStaphylococcus aureus15
Rel-4 derivativeEscherichia coli20

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have also been documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

Properties

Molecular Formula

C40H56O8

Molecular Weight

664.9 g/mol

IUPAC Name

[4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-hexoxybenzoate

InChI

InChI=1S/C40H56O8/c1-3-5-6-14-29-44-34-21-17-32(18-22-34)39(42)47-36-25-27-37(28-26-36)48-40(43)33-19-23-35(24-20-33)45-30-15-12-10-8-7-9-11-13-16-31-46-38(41)4-2/h4,17-18,21-22,25-28,33,35H,2-3,5-16,19-20,23-24,29-31H2,1H3

InChI Key

IQBFXFXXSOOEGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3CCC(CC3)OCCCCCCCCCCCOC(=O)C=C

Origin of Product

United States

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